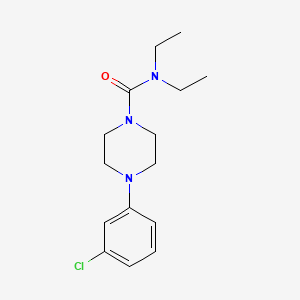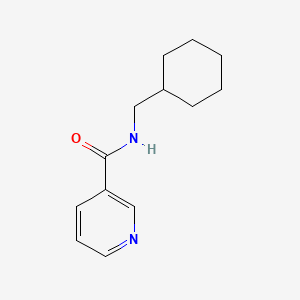
2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is commonly known as CFTR corrector, and it has been found to have a significant impact on cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide involves the binding of the compound to the CFTR protein, which helps to stabilize the protein and improve its folding and trafficking. This leads to an increase in the number of functional CFTR channels on the cell surface, which in turn leads to an increase in chloride ion transport and improved respiratory and digestive function.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide include an increase in chloride ion transport across cell membranes, improved respiratory and digestive function, and a decrease in the severity of cystic fibrosis symptoms. The compound has also been found to have anti-inflammatory effects, which may further improve respiratory function in cystic fibrosis patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide in lab experiments is its specificity for the CFTR protein, which allows for targeted research on the mechanisms of cystic fibrosis. However, one limitation is the potential toxicity of the compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide. One direction is the development of more potent CFTR correctors that can improve respiratory and digestive function even further. Another direction is the investigation of the compound's potential applications in other diseases that involve protein misfolding and trafficking, such as Alzheimer's disease. Additionally, research could be conducted on the compound's anti-inflammatory effects and its potential applications in treating other inflammatory diseases.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide has been extensively researched for its potential applications in treating cystic fibrosis. Cystic fibrosis is caused by a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a defective protein that impairs the transport of chloride ions across cell membranes. CFTR correctors, such as 2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide, have been found to improve the folding and trafficking of the defective CFTR protein, leading to an increase in chloride ion transport and improved respiratory and digestive function.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-12-2-1-3-13(18)11(12)7-14(20)19-10-5-8(16)4-9(17)6-10/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQJNLQVRPUGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC(=CC(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methylphenyl)thio]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4391200.png)
![2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391206.png)




![8-[(2-ethyl-1-piperidinyl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4391226.png)


![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391239.png)

![(1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4391259.png)

![3-[5-(2-chlorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4391305.png)